molecular formula C35H39N5O+2 B14164966 Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- CAS No. 88837-66-5

Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)-

Katalognummer: B14164966
CAS-Nummer: 88837-66-5
Molekulargewicht: 545.7 g/mol
InChI-Schlüssel: BHEDBEVTRMAILO-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- is a complex organic compound with the molecular formula C35H39N5O and a molecular weight of 545.79 g/mol . This compound is known for its unique structure, which includes both quinolinium and pyridinium moieties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolinium derivatives: Compounds with similar quinolinium structures but different substituents.

    Pyridinium derivatives: Compounds with similar pyridinium structures but different substituents.

Uniqueness

Quinolinium, 1-butyl-4-((4-(((4-((1-butylpyridinium-4-yl)amino)phenyl)amino)carbonyl)phenyl)amino)- is unique due to its combination of quinolinium and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

88837-66-5

Molekularformel

C35H39N5O+2

Molekulargewicht

545.7 g/mol

IUPAC-Name

N-[4-[(1-butylpyridin-1-ium-4-yl)amino]phenyl]-4-[(1-butylquinolin-1-ium-4-yl)amino]benzamide

InChI

InChI=1S/C35H37N5O/c1-3-5-22-39-24-19-31(20-25-39)36-28-15-17-30(18-16-28)38-35(41)27-11-13-29(14-12-27)37-33-21-26-40(23-6-4-2)34-10-8-7-9-32(33)34/h7-21,24-26H,3-6,22-23H2,1-2H3,(H,38,41)/p+2

InChI-Schlüssel

BHEDBEVTRMAILO-UHFFFAOYSA-P

Kanonische SMILES

CCCC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=[N+](C5=CC=CC=C45)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.